molecular formula C17H16ClNO5 B5719331 N-(4-chloro-2,5-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-(4-chloro-2,5-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B5719331
M. Wt: 349.8 g/mol
InChI Key: NQQDMUKNEKBWTO-UHFFFAOYSA-N
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Description

"N-(4-chloro-2,5-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide" belongs to a class of organic compounds that feature complex structures including benzodioxine and carboxamide functional groups. These types of molecules are of interest due to their potential bioactivity and applications in drug development, materials science, and organic synthesis.

Synthesis Analysis

The synthesis of complex molecules like "this compound" often involves multi-step synthetic pathways, including the formation of key intermediate compounds. A relevant example includes the use of ultrasound-assisted synthesis to create novel derivatives with significant yields through reactions such as the Staudinger reaction, which is utilized in the synthesis of compounds with potential anti-tubercular activity (Nimbalkar et al., 2018). Such methodologies could be adapted for the synthesis of the target compound by modifying the reaction conditions and starting materials.

Molecular Structure Analysis

Molecular structure analysis involves determining the conformation and configuration of molecules. Techniques such as X-ray crystallography provide insights into the molecular geometry, confirming configurations like E- or Z-isomers. For instance, the synthesis and structural elucidation of related compounds have been achieved, showing specific configurations that are crucial for their biological activities (Browne et al., 1981).

properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO5/c1-21-14-9-12(15(22-2)8-11(14)18)19-17(20)10-3-4-13-16(7-10)24-6-5-23-13/h3-4,7-9H,5-6H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQDMUKNEKBWTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=CC3=C(C=C2)OCCO3)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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